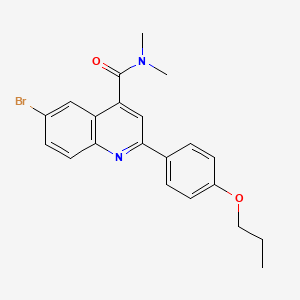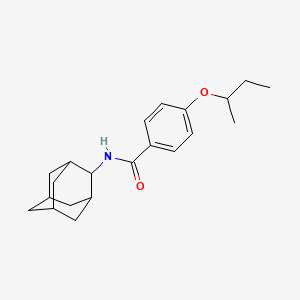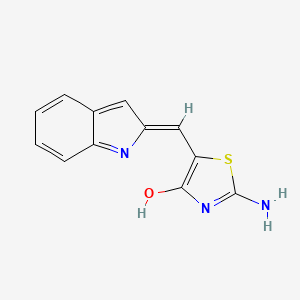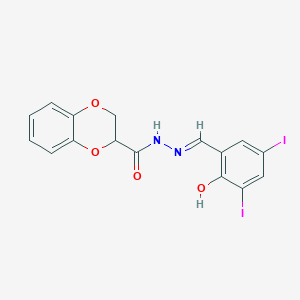
6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxamide, commonly known as BQR, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BQR is a quinoline derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用機序
BQR exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and differentiation. BQR has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Furthermore, BQR has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
BQR has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, such as cancer and neurodegenerative disorders. BQR has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Furthermore, BQR has been reported to exhibit neuroprotective effects by inhibiting the production of nitric oxide (NO), which is involved in the pathogenesis of various neurodegenerative disorders.
実験室実験の利点と制限
BQR has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. BQR has been shown to exhibit potent biological activity at low concentrations, making it an ideal candidate for further studies. However, BQR has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise for its synthesis and analysis. Furthermore, the mechanism of action of BQR is not fully understood, and further studies are needed to elucidate its biological effects.
将来の方向性
BQR has significant potential for further research and development. Future studies could focus on the optimization of BQR synthesis methods to improve yield and purity. Furthermore, the mechanism of action of BQR could be further elucidated through molecular modeling and structural analysis. Future studies could also focus on the development of BQR derivatives with improved biological activity and selectivity. Finally, the therapeutic potential of BQR could be further explored through preclinical and clinical studies.
Conclusion
In conclusion, BQR is a quinoline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. BQR has been synthesized through various methods, and its mechanism of action has been studied extensively. BQR has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, and it has several advantages for lab experiments. However, further studies are needed to elucidate the full potential of BQR and its derivatives for therapeutic applications.
合成法
BQR can be synthesized through various methods, including the reaction of 6-bromo-2-chloroquinoline with N,N-dimethylformamide dimethyl acetal and 4-propoxyaniline. The resulting product is purified through column chromatography to obtain BQR in high yield and purity. Other methods, such as the reaction of 6-bromo-2-chloroquinoline with 4-propoxyaniline followed by N,N-dimethylation, have also been reported.
科学的研究の応用
BQR has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. BQR has been found to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, BQR has been reported to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c1-4-11-26-16-8-5-14(6-9-16)20-13-18(21(25)24(2)3)17-12-15(22)7-10-19(17)23-20/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGJFCWHPYHYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B5974749.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5974755.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5974763.png)
![1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5974771.png)

![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B5974784.png)
![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-N-phenyl-3-piperidinamine](/img/structure/B5974813.png)
![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B5974816.png)


![N-(4-phenyl-2-{4-[(2-thienylcarbonyl)amino]phenyl}-6-quinazolinyl)-2-thiophenecarboxamide](/img/structure/B5974843.png)